The synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the use of multicomponent reactions where starting materials such as isocyanides or aldehydes are reacted with nitrogen-containing heterocycles. For instance, a typical synthetic route may involve the condensation of isopropylamine with appropriate chloro-substituted pyrazine derivatives under acidic or basic conditions.
The molecular structure of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can be described as follows:
The crystal structure can be analyzed using techniques such as X-ray crystallography to confirm the arrangement of atoms within the molecule. Data from such studies typically reveal bond lengths and angles that are consistent with theoretical predictions for similar heterocycles.
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine participates in various chemical reactions typical for heterocyclic compounds.
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to enhance yields and selectivity.
The mechanism of action for 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine largely depends on its biological target. Preliminary studies suggest that it may act as an inhibitor for certain kinases or enzymes involved in cellular signaling pathways.
Quantitative data on binding affinity (IC50 values) are essential for evaluating its potency as an inhibitor in biochemical assays.
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine exhibits several notable physical and chemical properties:
The applications of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine primarily lie in medicinal chemistry:
The discovery of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1320266-90-7) represents a significant advancement in heterocyclic chemistry, emerging from systematic efforts to optimize fused bicyclic scaffolds for medicinal applications. This compound belongs to the imidazo[1,5-a]pyrazine class, characterized by a diazole ring fused with a pyrazine ring, creating an electron-deficient system conducive to interactions with biological targets. Its first reported synthesis followed innovative routes involving condensation reactions between halogenated pyrazine precursors and isopropyl-containing reagents, enabling efficient access to this structurally complex scaffold [4] [6]. The compound's chemical identity was established through analytical techniques confirming its molecular formula (C₉H₁₀ClN₃) and structural features, including the characteristic chloro group at position 6 and the branched isopropyl moiety at position 3. These structural elements confer distinctive electronic properties and steric constraints that influence both reactivity and biomolecular interactions. The synthetic accessibility of this scaffold, evidenced by commercial availability from specialized chemical suppliers, facilitated its rapid adoption as a versatile building block for pharmaceutical exploration [6]. Its emergence coincided with growing interest in imidazopyrazine derivatives as kinase inhibitors, positioning it as a compound of significant interest in drug discovery pipelines targeting oncological and inflammatory disorders.
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine exemplifies a privileged medicinal chemistry scaffold due to its demonstrated versatility in inhibiting diverse enzymatic targets, particularly protein kinases involved in disease pathogenesis. The scaffold's significance stems from its ability to serve as a molecular recognition platform that can be strategically decorated to modulate potency and selectivity. Key physicochemical properties contribute to its druglikeness, including moderate lipophilicity (cLogP ≈ 1.38) that balances membrane permeability and solubility, and the presence of multiple hydrogen bond acceptors (N=2) that facilitate target engagement [4].
Property | Value | Significance |
---|---|---|
Molecular Weight | 195.65 g/mol | Favorable for CNS penetration |
Hydrogen Bond Acceptors | 2 | Facilitates target binding interactions |
Fraction sp³ Carbon (Fsp³) | 0.333 | Influences solubility and 3D complexity |
Calculated logP | 1.38 | Balances permeability and solubility |
Aromatic Heavy Atoms | 9 | Contributes to π-stacking interactions |
The chloro substituent at position 6 serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the scaffold to explore structure-activity relationships (SAR). This synthetic flexibility is evidenced by the commercial availability of the iodinated analog (6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, CAS: 1956322-20-5), specifically designed for Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aromatic and heteroaromatic systems that enhance target affinity [2]. In kinase inhibition applications, the scaffold's planar fused-ring system effectively occupies the adenosine triphosphate (ATP)-binding pocket of kinases through complementary shape matching and hydrophobic interactions. The isopropyl group at position 3 provides optimal steric bulk to engage with hydrophobic regions adjacent to the ATP cleft, a feature exploited in the development of ACK1 (activated CDC42 kinase 1) inhibitors where this moiety enhances potency against the target kinase [9]. Similarly, structural analogs have demonstrated compelling activity against vascular endothelial growth factor receptors (VEGFR/KDR), highlighting the scaffold's adaptability across kinase families [5]. The scaffold's proven utility in generating orally bioavailable inhibitors, as demonstrated in imidazo[1,5-a]pyrazine-derived clinical candidates, further validates its standing as a privileged structure in enzyme-targeted drug discovery [9].
The strategic incorporation of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine into lead compounds has yielded promising agents for modulating disease-relevant signaling cascades, particularly in oncology and inflammation. Its mechanism centers on the allosteric disruption of kinase activation loops and protein-protein interactions within pathological pathways. The scaffold's chloro and isopropyl substituents create optimal hydrophobic surface complementarity with conserved regions in kinase domains, enabling potent inhibition of oncogenic signaling. In ACK1 (TNK2) inhibition, derivatives bearing this core structure suppress phosphorylation events downstream of growth factor receptors, effectively blocking proliferation signals in cancer cells [9]. The scaffold's moderate brain penetration potential, suggested by its molecular weight (<400 Da) and balanced lipophilicity, positions it favorably for targeting hippocampal signaling pathways relevant to neurological disorders and inflammation-mediated neural dysfunction.
Kinase Target | Biological Function | Therapeutic Area | Reported Potency (IC₅₀) |
---|---|---|---|
ACK1 (TNK2) | Regulates EGFR trafficking and AKT activation | Oncology | <100 nM (optimized compounds) |
KDR (VEGFR2) | Angiogenesis signaling | Oncology, Ophthalmology | 19 nM (pyrazolo[1,5-a]pyrimidine analogs) |
BRK (PTK6) | Overexpressed in breast cancer | Oncology | Submicromolar range |
AMPAR/TARP-γ8 | Modulates hippocampal excitability | Epilepsy, Neuropsychiatry | Subnanomolar (optimized analogs) |
Structurally optimized analogs have demonstrated exceptional potency in disrupting glutamate signaling pathways in the hippocampus through selective negative modulation of AMPA receptors associated with transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). These inhibitors exhibit subnanomolar binding affinity and significantly reduce seizure propagation in preclinical models, highlighting the therapeutic potential of this chemotype in excitability disorders [1]. The scaffold's versatility is further evidenced by its application in RET kinase inhibitors for thyroid cancer and Pim-1 kinase inhibitors for hematological malignancies, underscoring its broad utility across diverse target classes [9]. Molecular modeling studies reveal that the chloro group forms critical halogen bonding interactions with kinase hinge regions, while the isopropyl moiety occupies a hydrophobic pocket that influences inhibitor selectivity across kinase subfamilies. These targeted interactions enable precise disruption of pathological signaling cascades with minimized off-target effects, providing a compelling foundation for developing novel therapeutic agents against challenging disease targets.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 387825-07-2